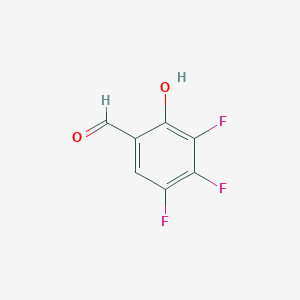

3,4,5-Trifluoro-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4,5-Trifluoro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3F3O2 . It has a molecular weight of 176.09 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for 3,4,5-Trifluoro-2-hydroxybenzaldehyde is 1S/C7H3F3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3,4,5-Trifluoro-2-hydroxybenzaldehyde has a density of 1.6±0.1 g/cm3, a boiling point of 199.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 34.9±0.3 cm3, a polar surface area of 37 Å2, a polarizability of 13.8±0.5 10-24 cm3, and a molar volume of 112.2±3.0 cm3 .Scientific Research Applications

Organic Synthesis and Catalysis

- C-H Bond Cleavage and Alkyne Reaction : 2-Hydroxybenzaldehydes, including derivatives like 3,4,5-Trifluoro-2-hydroxybenzaldehyde, efficiently react with alkynes in the presence of a rhodium-based catalyst. This process results in the cleavage of the aldehyde C-H bond, leading to the formation of 2-alkenoylphenols (Kokubo et al., 1999).

Materials Science

- Electropolymerization Studies : The oxidation of related compounds like 3,4-hydroxybenzaldehyde on electrodes can create stable, redox-active electropolymerized films containing a quinone moiety. This has implications in materials science for the development of novel electroactive materials (Pariente et al., 1994).

Analytical Chemistry

- Chromatographic Analysis : Chlorinated 4-hydroxybenzaldehydes, which are structurally similar to 3,4,5-Trifluoro-2-hydroxybenzaldehyde, can be analyzed using gas chromatography, providing insights into their separation and identification. This has applications in analytical methodologies (Korhonen & Knuutinen, 1984).

Computational and Theoretical Chemistry

- Computational Studies on Schiff Base Compounds : Schiff base compounds derived from 2-hydroxybenzaldehyde and their metal complexes have been analyzed using computational methods, including density functional theory (DFT). This provides valuable information on molecular stability, bond strength, and charge transfer mechanisms (Sumrra et al., 2018).

Environmental Chemistry

- Atmospheric Oxidation Studies : Research into the atmospheric oxidation of hydroxybenzaldehydes, closely related to 3,4,5-Trifluoro-2-hydroxybenzaldehyde, contributes to understanding environmental chemistry processes, particularly in the transformation of aromatic compounds (Jiang et al., 2014).

Pharmaceutical Chemistry

- Synthesis of Novel Liquid Crystalline Molecules : The synthesis of molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units, starting from compounds like 4-hydroxybenzaldehyde, has implications in pharmaceutical chemistry for the development of new materials with potential therapeutic applications (Jamain et al., 2020).

Safety and Hazards

properties

IUPAC Name |

3,4,5-trifluoro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIGMBRBOJKVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trifluoro-2-hydroxybenzaldehyde | |

CAS RN |

502762-96-1 |

Source

|

| Record name | 3,4,5-trifluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Cyclohexylmethyl)-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N,2-dimethylpropanamide](/img/structure/B2711461.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)

![Methyl 2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2711470.png)

![Ethyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B2711473.png)

![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(thiomorpholin-4-yl)propan-1-one](/img/structure/B2711480.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2711481.png)

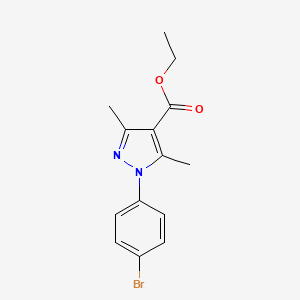

![1-allyl-4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2711482.png)